molecular formula C6H10O5 B1293964 Dimethyl methoxymalonate CAS No. 5018-30-4

Dimethyl methoxymalonate

Cat. No. B1293964
CAS RN: 5018-30-4
M. Wt: 162.14 g/mol
InChI Key: ORXJMBXYSGGCHG-UHFFFAOYSA-N
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Patent
US09315491B2

Procedure details

The NaOCH3 (8.5 g, 157 mmole), was added to a stirred solution of dimethyl 2-methoxymalonate (10.2 g, 62.91 mmole), urea (2.5 g, 41.7 mmole), and EtOH (80 ml). The reaction mixture was heated to 100° C. for 4 hrs, then the reaction was evaporated to remove the solvent. Water was added to the mixture and then concentrated HCl was added. The pH of the mixture was adjusted to ca. 3˜4. The mixture was filtered and wash water and acetone. After drying in vacuo, it gave a product (99%).
Quantity
8.5 g
Type
reactant
Reaction Step One
Quantity
10.2 g
Type
reactant
Reaction Step One
Name
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Yield
99%

Identifiers

REACTION_CXSMILES
O(C)[Na].[CH3:4][O:5][CH:6]([C:11]([O:13]C)=O)[C:7]([O:9]C)=O.[NH2:15][C:16]([NH2:18])=[O:17]>CCO>[OH:13][C:11]1[NH:18][C:16](=[O:17])[NH:15][C:7](=[O:9])[C:6]=1[O:5][CH3:4]

Inputs

Step One
Name
Quantity
8.5 g
Type
reactant
Smiles
O([Na])C
Name
Quantity
10.2 g
Type
reactant
Smiles
COC(C(=O)OC)C(=O)OC
Name
Quantity
2.5 g
Type
reactant
Smiles
NC(=O)N
Name
Quantity
80 mL
Type
solvent
Smiles
CCO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction was evaporated
CUSTOM
Type
CUSTOM
Details
to remove the solvent
ADDITION
Type
ADDITION
Details
Water was added to the mixture
ADDITION
Type
ADDITION
Details
concentrated HCl was added
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
WASH
Type
WASH
Details
wash water and acetone
CUSTOM
Type
CUSTOM
Details
After drying in vacuo, it

Outcomes

Product
Name
Type
product
Smiles
OC1=C(C(NC(N1)=O)=O)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.